molecular formula C20H17BrN4 B11300874 N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11300874
M. Wt: 393.3 g/mol
InChI Key: NOQHZZLXUDRIEO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding oxides of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17BrN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3

InChI Key

NOQHZZLXUDRIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4)C

Origin of Product

United States

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